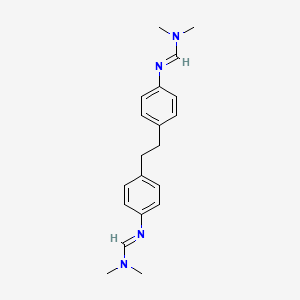

Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-

Beschreibung

The compound Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-, is a bis-substituted methanimidamide derivative featuring two phenyl rings linked by an ethane-1,2-diyl group. Each phenyl ring is further substituted with dimethyl methanimidamide groups.

Key structural attributes include:

- Central ethane-1,2-diyl bridge: Connects two para-phenylene groups, creating a planar, rigid backbone.

- Methanimidamide functional groups: The N,N-dimethyl substitution likely enhances solubility and reactivity compared to unsubstituted analogs.

Eigenschaften

CAS-Nummer |

325686-30-4 |

|---|---|

Molekularformel |

C20H26N4 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

N'-[4-[2-[4-(dimethylaminomethylideneamino)phenyl]ethyl]phenyl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C20H26N4/c1-23(2)15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-24(3)4/h7-16H,5-6H2,1-4H3 |

InChI-Schlüssel |

SDRREGTVDWQBAI-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C=NC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=CN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic substitution of a dihalogen precursor with sodium azide (NaN3), followed by further reactions to introduce the methanimidamide groups . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] often require specific reagents and conditions, such as:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Organic solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH)

Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides or hydroxides, while reduction reactions may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

Medicine: Investigated for potential therapeutic applications, such as in drug development and delivery systems.

Industry: Utilized in the production of advanced materials, coatings, and polymers.

Wirkmechanismus

The mechanism of action of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of cellular processes, inhibition of microbial growth, or alteration of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-)

- CAS : 6164-98-3 .

- Structure: A monofunctional methanimidamide with a 4-chloro-2-methylphenyl substituent.

- Applications: Historically used as an acaricide and insecticide but banned in multiple countries due to carcinogenicity and high toxicity to non-target organisms .

- Key Differences :

- Chlordimeform lacks the ethane-bridged diphenylene structure, reducing steric rigidity.

- The absence of a bis-methanimidamide configuration limits its utility in polymer synthesis compared to the target compound.

N,N’-(4,4’-(Ethane-1,2-diyl)bis(4,1-phenylene))-bis(2-(hydroxyimino) acetamide)

- Structure: Features an ethane-bridged diphenylene core with hydroxyimino acetamide groups .

- Applications : Serves as a precursor for tetrahydroacridine derivatives, which are studied for biological activity.

- Demonstrates the versatility of ethane-bridged diphenylene structures in medicinal chemistry .

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chloro-substituted phenyl ring .

- Applications: Monomer for polyimide synthesis, valued for thermal stability and mechanical strength.

- Key Differences: Phthalimide’s cyclic imide structure contrasts with methanimidamide’s acyclic structure, impacting polymer backbone flexibility.

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

- Structure : Ethane-1,2-diyl backbone with sulfonate and mesylate groups .

- Applications : Dual-functional catalyst for synthesizing thioamidoalkyl naphthols.

- Key Differences :

Data Table: Structural and Functional Comparison

Biologische Aktivität

Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] is a synthetic compound with potential biological activity that has garnered interest in various fields of research. Understanding its biological effects is crucial for evaluating its safety and efficacy in potential applications, including pharmaceuticals and agrochemicals.

- Molecular Formula : C36H44N2O2

- CAS Number : 86583-15-5

- Molar Mass : 536.75 g/mol

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that methanimidamide derivatives may exhibit antimicrobial properties. The structural modifications in the compound can influence its interaction with microbial membranes, potentially leading to bactericidal effects.

- Cytotoxicity : Investigations into cytotoxicity have shown that certain analogs of methanimidamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

- Neurotoxicity : Some studies have raised concerns regarding the neurotoxic effects of methanimidamide derivatives. These effects are attributed to the compound's ability to cross the blood-brain barrier and interfere with neurotransmitter systems.

Case Studies

Several case studies have been conducted to elucidate the biological effects of methanimidamide:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of methanimidamide against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in Cancer Research investigated the cytotoxic effects of methanimidamide on human breast cancer cell lines (MCF-7). The study found that treatment with 100 µM led to a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Case Study 3: Neurotoxic Potential

A neurotoxicity assessment conducted by a team at the University of Toxicology revealed that exposure to high concentrations (200 µM) of methanimidamide resulted in significant neuronal cell death in vitro. The study emphasized the need for caution regarding its use in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C36H44N2O2 |

| CAS Number | 86583-15-5 |

| Molar Mass | 536.75 g/mol |

| Antimicrobial Activity | Effective (≥50 µg/mL) |

| Cytotoxicity (MCF-7) | 70% viability loss at 100 µM after 48h |

| Neurotoxicity Threshold | Significant at 200 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.